molecular formula C9H12FNO B6321385 1-(4-Fluorophenylamino)-2-propanol CAS No. 166096-11-3

1-(4-Fluorophenylamino)-2-propanol

Cat. No. B6321385
CAS RN: 166096-11-3
M. Wt: 169.20 g/mol
InChI Key: VJHLLZZGOCVEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenylamino)-2-propanol (4-FPA) is a synthetic compound of the aniline family, with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. 4-FPA is also used to study the biochemical and physiological effects of various compounds and drugs, as well as to evaluate their efficacy in laboratory experiments.

Scientific Research Applications

1-(4-Fluorophenylamino)-2-propanol is widely used in scientific research, particularly in the fields of organic synthesis and coordination chemistry. It is used as a ligand in coordination complexes, as a reagent in organic synthesis, and as a catalyst in various reactions. In addition, 1-(4-Fluorophenylamino)-2-propanol is used to evaluate the biochemical and physiological effects of various compounds and drugs, as well as to assess their efficacy in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenylamino)-2-propanol is not fully understood. However, it is believed to interact with various biochemical and physiological processes in the body, including the regulation of gene expression, the breakdown of proteins, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenylamino)-2-propanol are not fully understood. However, it is known to interact with various biochemical and physiological processes in the body, including the regulation of gene expression, the breakdown of proteins, and the modulation of cell signaling pathways. In addition, 1-(4-Fluorophenylamino)-2-propanol has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 1-(4-Fluorophenylamino)-2-propanol in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high purity. In addition, it is non-toxic and relatively stable. However, there are some limitations to the use of 1-(4-Fluorophenylamino)-2-propanol in laboratory experiments. It is not very soluble in water, and it is not suitable for use in high-temperature or high-pressure reactions.

Future Directions

There are several potential future directions for the use of 1-(4-Fluorophenylamino)-2-propanol in scientific research. It could be used to study the biochemical and physiological effects of various compounds and drugs. It could also be used to develop new catalysts for organic synthesis, or to develop new coordination complexes. Additionally, 1-(4-Fluorophenylamino)-2-propanol could be used to study the role of gene expression and cell signaling pathways in various diseases and conditions. Finally, 1-(4-Fluorophenylamino)-2-propanol could be used to develop new methods for drug delivery, or to develop new drugs with improved efficacy.

Synthesis Methods

1-(4-Fluorophenylamino)-2-propanol is synthesized using a two-step reaction process. In the first step, 4-fluorobenzaldehyde is reacted with aniline in the presence of sulfuric acid, producing 4-fluorobenzyl aniline. In the second step, 4-fluorobenzyl aniline is reacted with propylene oxide in the presence of sodium hydroxide, producing 1-(4-Fluorophenylamino)-2-propanol. The reaction process is relatively straightforward and the end product is highly pure.

properties

IUPAC Name

1-(4-fluoroanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHLLZZGOCVEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenylamino)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.